molecular formula C7H11NO6S B12082347 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate

Cat. No.: B12082347
M. Wt: 237.23 g/mol
InChI Key: NSQRRRPOCBOGLY-UHFFFAOYSA-N
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Description

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom and a nitrogen atom within a seven-membered ring, which is fused to a three-membered ring. The oxalate form of this compound is often used in various chemical and pharmaceutical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both sulfur and nitrogen atoms. The reaction conditions often include the use of a base to facilitate the cyclization process and the addition of an oxidizing agent to introduce the dioxide functionality .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the sulfur dioxide group to other sulfur-containing functionalities.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfone derivatives, while reduction can yield thiol or thioether derivatives .

Scientific Research Applications

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the spirocyclic ring can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, leading to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.3]heptane oxalate: Similar structure but with an oxygen atom instead of sulfur.

    2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide hydrochloride: Similar structure but in hydrochloride form.

    2-Thia-6-azaspiro[3.3]heptane, 6-methyl-, 2,2-dioxide: Similar structure with a methyl group substitution.

Uniqueness

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate is unique due to its specific combination of sulfur and nitrogen atoms within a spirocyclic structure, which imparts distinct chemical and biological properties. Its oxalate form enhances its stability and solubility, making it suitable for various applications .

Properties

Molecular Formula

C7H11NO6S

Molecular Weight

237.23 g/mol

IUPAC Name

2λ6-thia-6-azaspiro[3.3]heptane 2,2-dioxide;oxalic acid

InChI

InChI=1S/C5H9NO2S.C2H2O4/c7-9(8)3-5(4-9)1-6-2-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6)

InChI Key

NSQRRRPOCBOGLY-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)CS(=O)(=O)C2.C(=O)(C(=O)O)O

Origin of Product

United States

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